molecular formula C19H21ClFN3O4S B2489946 2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide CAS No. 2034335-18-5

2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide

Cat. No. B2489946
CAS RN: 2034335-18-5
M. Wt: 441.9
InChI Key: PGSYEKKGDNRPOW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural components, including a benzothiadiazole moiety, a chlorophenoxy group, and a propanamide linkage. Compounds with similar structures have been explored for their potential in various applications, including as anticancer agents and in materials science.

Synthesis Analysis

Synthesis of structurally related compounds often involves multistep reactions, starting from simple precursors to build the complex framework through cycles of functional group transformations, such as halogenation, amidation, and coupling reactions. The specific methodologies would depend on the functional groups present and the desired configuration of the final product (Gündoğdu et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques like X-ray crystallography, providing insights into the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity. For instance, compounds with similar structural motifs have been shown to crystallize in specific space groups, with detailed bond lengths and angles that dictate their molecular conformation (Banu et al., 2014).

Chemical Reactions and Properties

Compounds like the one described often participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of electron-withdrawing or electron-donating groups. Their reactivity can be tailored for specific applications, such as the synthesis of novel pharmaceuticals or materials with unique properties.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystallinity, are key to determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be predicted or measured through experimental methods.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards other chemical entities, and stability under various conditions, are essential for predicting the compound's behavior in biological systems or industrial processes. These properties are dictated by the functional groups within the molecule and their electronic and spatial configuration.

  • (Gündoğdu et al., 2017): Structure determination of structural analogs.
  • (Banu et al., 2014): Synthesis and crystal structure analysis of related compounds.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O4S/c1-19(2,28-15-7-4-13(20)5-8-15)18(25)22-10-11-24-17-12-14(21)6-9-16(17)23(3)29(24,26)27/h4-9,12H,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSYEKKGDNRPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide

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